molecular formula C37H43NO3PPdS- B15130837 Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide

Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide

Cat. No.: B15130837
M. Wt: 719.2 g/mol
InChI Key: LBBWCIJHZWXQHW-UHFFFAOYSA-M
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Description

Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide is a complex organometallic compound. It is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its stability and efficiency in facilitating chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-(2-phenylphenyl)phosphane involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine under inert conditions. The reaction typically requires a palladium catalyst and a base, such as potassium tert-butoxide, in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-(2-phenylphenyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted biphenyl derivatives .

Scientific Research Applications

Dicyclohexyl-(2-phenylphenyl)phosphane is widely used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects by coordinating with palladium centers, enhancing the reactivity and selectivity of palladium-catalyzed reactions. The molecular targets include aryl halides and boronic acids, facilitating their coupling to form biaryl compounds. The pathways involved include oxidative addition, transmetalation, and reductive elimination .

Properties

Molecular Formula

C37H43NO3PPdS-

Molecular Weight

719.2 g/mol

IUPAC Name

dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/C24H31P.C12H9N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p-1

InChI Key

LBBWCIJHZWXQHW-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Origin of Product

United States

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